molecular formula C14H25N3O2 B4932776 N'-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide

N'-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide

Cat. No.: B4932776
M. Wt: 267.37 g/mol
InChI Key: JJSCJWGDQZXWOZ-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide is a compound that features a cyclohexyl group and a piperidin-4-ylmethyl group attached to an oxamide core

Properties

IUPAC Name

N'-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c18-13(16-10-11-6-8-15-9-7-11)14(19)17-12-4-2-1-3-5-12/h11-12,15H,1-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSCJWGDQZXWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide typically involves the reaction of cyclohexylamine with piperidin-4-ylmethylamine in the presence of oxalyl chloride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired oxamide compound after purification.

Industrial Production Methods

Industrial production of N’-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidation state oxamides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted oxamides depending on the nucleophile used.

Scientific Research Applications

N’-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-(piperidin-4-ylmethyl)cyclohexanamine
  • N-cyclohexyl-4-pyridinamine
  • 4-Piperidin-4-ylmethyl-phenol hydrochloride

Uniqueness

N’-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

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